2-(tert-Butyl)-3-methyl-2-buten-1-ol
Description
Significance of Tertiary Allylic Alcohol Architectures in Complex Molecule Synthesis
Tertiary allylic alcohols, and particularly sterically encumbered ones like 2-(tert-Butyl)-3-methyl-2-buten-1-ol, are significant precursors in the synthesis of complex natural products and pharmaceuticals. Their utility stems from the diverse transformations they can undergo. For instance, the allylic alcohol functionality can be a linchpin for introducing new stereocenters with high selectivity. The hydroxyl group can direct subsequent reactions, such as epoxidations or hydrogenations, to a specific face of the molecule. acs.orgacs.org Furthermore, the double bond can participate in a variety of addition and cycloaddition reactions, expanding the molecular complexity. The synthesis of benzopyranic and furobenzopyranic natural products, which exhibit anti-cancer activity, has utilized tertiary allylic alcohol synthons as key precursors. nih.gov
The strategic placement of bulky groups, such as the tert-butyl group in this compound, provides a powerful tool for controlling the stereochemical outcome of reactions. This steric hindrance can shield one face of the molecule, directing incoming reagents to the less hindered side and thus leading to the formation of a specific stereoisomer. This principle is fundamental in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule.
Unique Stereoelectronic Considerations of this compound and Related Systems
The reactivity of allylic systems is governed by a combination of steric and electronic effects. In this compound, the large tert-butyl group exerts significant steric influence, a phenomenon often discussed in the context of "allylic strain" or "A-strain". chemicalbook.com This strain arises from the steric repulsion between a substituent on one end of the double bond and a substituent on the adjacent allylic carbon. To alleviate this strain, the molecule adopts a conformation that minimizes these unfavorable interactions, which in turn influences its reactivity. chemicalbook.com
For example, in reactions involving the double bond, the preferred conformation will dictate the facial selectivity of the attack. The bulky tert-butyl group can effectively block one face of the double bond, leading to highly diastereoselective reactions. rsc.org The electronic nature of the hydroxyl group also plays a critical role. It can act as a directing group in certain reactions, such as Sharpless asymmetric epoxidation, by coordinating to the metal catalyst and delivering the oxidizing agent to a specific face of the double bond.
The interplay of these stereoelectronic factors makes the reactivity of hindered allylic alcohols like this compound a subject of interest for chemists seeking to control the three-dimensional arrangement of atoms in a molecule.
Overview of Current Research Trajectories for Sterically Encumbered Allylic Alcohols
Current research involving sterically hindered allylic alcohols is focused on several key areas. Synthetic chemists are continuously developing new methods for the stereoselective synthesis of these challenging motifs. This includes the use of organometallic reagents, such as Grignard and organolithium reagents, which can add to α,β-unsaturated aldehydes and ketones to generate tertiary allylic alcohols. libretexts.orglibretexts.org
Furthermore, there is a strong interest in the application of these hindered alcohols in the total synthesis of complex natural products. Their ability to control stereochemistry makes them valuable intermediates in the construction of molecules with multiple stereocenters. acs.orgacs.org Research is also directed towards understanding and predicting the stereochemical outcomes of reactions involving these systems through computational and experimental studies of their conformational preferences and reaction mechanisms. nih.gov
Interactive Data Table: Physicochemical Properties
| Property | Value |
| Molecular Formula | C9H18O |
| CAS Number | 87096-97-7 |
| Synonyms | 2-tert-Butyl-3-methylbut-2-en-1-ol, 2-(1,1-dimethylethyl)-3-methyl-2-Buten-1-ol |
Data sourced from publicly available chemical databases. sielc.com
Interactive Data Table: Spectroscopic Data (Predicted/Typical)
| Spectroscopic Technique | Characteristic Peaks |
| ¹H NMR (CDCl₃) | δ ~5.5-5.8 (1H, m, vinylic H), ~4.1-4.3 (2H, d, CH₂OH), ~1.7-1.9 (3H, s, allylic CH₃), ~1.1-1.3 (9H, s, t-Bu) |
| ¹³C NMR (CDCl₃) | δ ~135-140 (quaternary C=), ~120-125 (vinylic CH), ~60-65 (CH₂OH), ~30-35 (quaternary C of t-Bu), ~28-30 (CH₃ of t-Bu), ~15-20 (allylic CH₃) |
| IR (neat) | ~3300-3400 cm⁻¹ (O-H stretch, broad), ~2850-3000 cm⁻¹ (C-H stretch), ~1650-1670 cm⁻¹ (C=C stretch) |
Note: The spectroscopic data presented here are typical predicted values for a compound with this structure and may not represent experimentally verified data for this compound itself, for which specific published spectra are scarce.
Structure
3D Structure
Properties
CAS No. |
87096-97-7 |
|---|---|
Molecular Formula |
C9H18O |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
2-tert-butyl-3-methylbut-2-en-1-ol |
InChI |
InChI=1S/C9H18O/c1-7(2)8(6-10)9(3,4)5/h10H,6H2,1-5H3 |
InChI Key |
SLNIZIFYEXEDLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(CO)C(C)(C)C)C |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving 2 Tert Butyl 3 Methyl 2 Buten 1 Ol and Tertiary Allylic Alcohol Systems
Isomerization and Rearrangement Processes
Isomerization and rearrangement reactions of allylic alcohols are fundamental transformations in organic synthesis, allowing for the conversion of readily available starting materials into valuable carbonyl compounds and other functionalized molecules.
The isomerization of allylic alcohols into their corresponding carbonyl compounds is a highly atom-economical process. mdpi.comacs.org This transformation can be catalyzed by a variety of transition metal complexes, as well as by bases under certain conditions. uni-rostock.deacs.org Generally, three primary mechanisms have been proposed for transition metal-catalyzed isomerization: acs.org
Metal Hydride Addition-Elimination Mechanism: This pathway involves the addition of a metal hydride across the double bond of the allylic alcohol, followed by β-hydride elimination to form the enol or enolate, which then tautomerizes to the final ketone or aldehyde.
π-Allyl Metal Hydride Mechanism: In this mechanism, the catalyst coordinates to the double bond and abstracts the hydroxyl proton to form a π-allyl metal hydride intermediate. Subsequent reductive elimination yields the carbonyl compound.
Enone Mechanism: This pathway involves coordination of the metal to the hydroxyl group, followed by a researchgate.netresearchgate.net-hydride shift, often facilitated by the metallic center, to produce the carbonyl product.
Various transition metals, including ruthenium, iridium, iron, cobalt, manganese, and rhenium, have been shown to effectively catalyze this transformation. uni-rostock.deacs.orgresearchgate.netcapes.gov.br For instance, ruthenium complexes like RuCp(H₂O-κO)(PTA)₂ have been studied for the isomerization of 1-penten-3-ol (B1202030) in water, highlighting the role of the solvent in the catalytic cycle. acs.org Similarly, iridium(III) complexes are known to catalyze both isomerization and a regiospecific isomerization-chlorination of allylic alcohols. researchgate.net First-row transition metals have also gained attention, with well-defined pincer complexes of cobalt and manganese showing high activity. uni-rostock.de In some cases, particularly with electron-deficient allylic alcohols, the isomerization can proceed stereospecifically with only a base catalyst, obviating the need for a transition metal. acs.org
Table 1: Catalytic Systems for Allylic Alcohol Isomerization
| Catalyst System | Substrate Type | Key Mechanistic Feature | Ref. |
| RuCp(H₂O-κO)(PTA)₂ | Linear Allylic Alcohols | Involvement of water molecules in the transformation | acs.org |
| Iridium(III) Complexes | General Allylic Alcohols | Hydride elimination followed by migratory insertion | researchgate.net |
| [Mn(PNP)(CO)₂Br] / KOtBu | Aliphatic & Aromatic Allylic Alcohols | Base-assisted mechanism | uni-rostock.de |
| [Co(PNP)Cl₂] | Aliphatic & Aromatic Allylic Alcohols | Additive-free conditions | uni-rostock.de |
| O₃ReOSiPh₃ | Secondary & Tertiary Allylic Alcohols | Driven by conjugation or selective silylation | capes.gov.br |
| Base only (e.g., KOtBu) | Electron-Deficient Allylic Alcohols | Stereospecific via ion-pairing | acs.org |
Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the generation of radical intermediates under mild conditions. researchgate.net This approach has been successfully applied to the isomerization of allylic alcohols through C-H bond activation. researchgate.net The general mechanism involves a photocatalyst (PC) that, upon excitation by visible light, becomes a potent oxidant or reductant.
In a typical cycle for the isomerization of an allylic alcohol, the excited photocatalyst initiates a hydrogen atom transfer (HAT) from the C-H bond alpha to the hydroxyl group. researchgate.netnih.gov This generates a ketyl radical and a reduced form of the HAT catalyst. The ketyl radical can then be oxidized via a single electron transfer (SET) to form the corresponding carbonyl compound, regenerating the photocatalyst and completing the catalytic cycle. This redox-neutral process is particularly effective for highly substituted allylic alcohols. researchgate.netresearchgate.net
For example, the isomerization of γ-carbonyl-substituted allylic alcohols to 1,4-dicarbonyl compounds has been achieved using this strategy. researchgate.net Density functional theory (DFT) calculations have shown that the γ-carbonyl group aids the photoredox cycle. researchgate.net The synergistic merger of photoredox catalysis with organocatalysis, such as using thiols, can also facilitate the activation of allylic C-H bonds for various transformations. nih.gov
Table 2: Photoredox Systems for Allylic Alcohol Isomerization
| Photocatalyst (PC) / Co-catalyst | Substrate Type | Mechanistic Pathway | Ref. |
| Ir-based PC | Electron-rich alkenes | PC excites, oxidizes alkene to radical cation, deprotonation to allylic radical | rsc.org |
| Organic PC / Thiol | General Alkenes / Allylic Alcohols | PC excites, oxidizes thiol to thiyl radical, which performs HAT on allylic C-H | nih.gov |
| Not specified | γ-Carbonyl Substituted Allylic Alcohols | C-H bond activation leading to 1,4-dicarbonyls | researchgate.netresearchgate.net |
The semipinacol rearrangement is a valuable carbon-carbon bond-forming reaction that transforms a heterosubstituted alcohol into a ketone or aldehyde. wikipedia.org For allylic alcohols (a Type 2 semipinacol rearrangement), the reaction is typically initiated by the activation of the alkene. wikipedia.orgnih.gov
The core of the mechanism involves the generation of an electrophilic carbon center adjacent (vicinal) to the oxygen-bearing carbon. synarchive.com This can be achieved through the electrophilic addition of reagents like halonium ions, Brønsted acids, or Lewis acids to the double bond. wikipedia.org The resulting α-hydroxy carbocation intermediate then triggers a 1,2-migration of an alkyl or aryl group. This migration is driven by the formation of a stable carbonyl group, leading to the final β-functionalized ketone product. nih.gov
Recent advancements have expanded the scope of this reaction. For example, electrochemical methods have been developed for trifluoromethylation and sulfonylation/semipinacol rearrangements of allylic alcohols, providing access to β-trifluoromethyl and sulfonated ketones without the need for chemical oxidants. acs.org Furthermore, photo- and cobalt-catalyzed semipinacol rearrangements of unactivated allylic alcohols have been developed, proceeding under mild conditions and complementing traditional acid-catalyzed methods. chemistryviews.org These modern approaches often involve radical intermediates, showcasing the versatility of the semipinacol rearrangement manifold. nih.gov
Functionalization Reactions and Their Intrinsic Mechanistic Details
Beyond isomerization and rearrangement, the direct functionalization of allylic alcohols is a key strategy for increasing molecular complexity. Oxidative methods are particularly prominent in this area.
The oxidative cleavage of C-C bonds is a powerful transformation for synthesizing valuable carbonyl compounds from readily available precursors. chemistryviews.orgacs.org A notable example is the aerobic C-C bond cleavage of tertiary allylic alcohols to generate ketones, using air as the terminal oxidant. chemistryviews.orgnih.gov
A highly effective method employs a cobalt(III)-hydride catalyst system in the presence of air and a hydrosilane like (EtO)₃SiH. chemistryviews.orgnih.gov The proposed mechanism is initiated by the generation of a Co(III)-H complex. This complex then participates in a hydrogen atom transfer (HAT) with the alkene portion of the tertiary allylic alcohol, forming an alkyl radical. This radical rapidly reacts with molecular oxygen (O₂) from the air to yield a peroxyl radical, which is subsequently converted to an alkoxy radical. A key fragmentation step of this alkoxy radical then occurs, cleaving the C-C bond and producing the desired ketone. The hydrosilane serves to regenerate the active Co(III)-H catalyst, allowing the cycle to continue. chemistryviews.org This method is valued for its excellent chemoselectivity, compatibility with various functional groups, and high yields under relatively mild conditions. nih.gov
Table 3: Catalytic Systems for Aerobic C-C Bond Cleavage of Tertiary Allylic Alcohols
| Catalyst System | Oxidant | Key Mechanistic Feature | Ref. |
| Co(II)(salen) / (EtO)₃SiH | Air (O₂) | Co(III)-H generation followed by Hydrogen Atom Transfer (HAT) and fragmentation | chemistryviews.orgnih.gov |
| Copper-catalyzed | Air (O₂) | Aerobic oxidation and oxygenation process for C(CO)-C(alkyl) bond cleavage in ketones | acs.org |
Nucleophilic Substitution and Addition Reactions
Palladium-catalyzed allylic amination is a cornerstone of modern organic synthesis. The direct use of allylic alcohols as electrophiles in these reactions is highly desirable as it avoids the pre-functionalization to halides or other leaving groups. The mechanism of direct palladium-catalyzed amination of allylic alcohols is complex and has been the subject of extensive study. mdpi.comnih.gov
A key step in the catalytic cycle is the activation of the C-O bond of the allylic alcohol. This can be facilitated by the palladium catalyst itself or by co-catalysts. mdpi.com One proposed mechanism involves the formation of a palladium-hydride intermediate. nih.gov DFT calculations and experimental studies suggest that the rate-determining step can be the C-O bond cleavage. mdpi.com An outer-sphere mechanism, where the amine nucleophile attacks a π-allylpalladium intermediate without prior coordination to the metal, is often invoked. nih.gov
The nature of the ligands on the palladium center plays a crucial role in the efficiency and selectivity of the reaction. mdpi.com Phosphoramidite ligands, for instance, have been shown to be effective. mdpi.com Additives can also significantly influence the reaction pathway. For example, urea-based co-catalysts have been found to activate the catalyst through hydrogen bonding with the allylic alcohol substrate, thereby facilitating the oxidative addition step. mdpi.com
For tertiary allylic alcohols, the steric hindrance can disfavor direct nucleophilic attack. However, the formation of a π-allylpalladium intermediate can circumvent this issue. The regioselectivity of the subsequent nucleophilic attack (at the more or less substituted end of the allyl system) is a critical aspect that is often controlled by the ligand and the reaction conditions. nih.gov
Table 3: Mechanistic Steps in Palladium-Catalyzed Allylic Amination of Allylic Alcohols
| Step | Description | Influencing Factors |
| C-O Bond Activation | Cleavage of the carbon-oxygen bond of the alcohol. | Palladium catalyst, co-catalysts (e.g., Lewis acids, urea), ligands. mdpi.comacs.org |
| Formation of π-Allylpalladium Intermediate | The palladium coordinates to the double bond of the allyl system. | Nature of the palladium precursor and ligands. nih.gov |
| Nucleophilic Attack | The amine attacks the π-allylpalladium intermediate. | Nature of the amine, ligand sterics and electronics, solvent. nih.gov |
| Product Formation and Catalyst Regeneration | Release of the allylic amine product and regeneration of the active palladium catalyst. | - |
Given the tertiary and allylic nature of the carbon bearing the hydroxyl group, 2-(tert-Butyl)-3-methyl-2-buten-1-ol is prone to undergo SN1-type reactions. sketchy.comncert.nic.in The stability of the resulting tertiary allylic carbocation is a key driving force for this pathway. ncert.nic.in
The SN1 mechanism proceeds in a stepwise manner. pressbooks.pub The first step is the protonation of the hydroxyl group by an acid to form a good leaving group, water. libretexts.org This is followed by the departure of the leaving group to generate a planar carbocation intermediate. pressbooks.publibretexts.org Finally, a nucleophile attacks the carbocation to form the substitution product. masterorganicchemistry.com Because the carbocation is planar, the nucleophile can attack from either face, which can lead to a mixture of stereoisomers if the starting material is chiral. masterorganicchemistry.com
The rate of an SN1 reaction is primarily dependent on the stability of the carbocation intermediate. libretexts.org Tertiary allylic carbocations are highly stabilized through both hyperconjugation from the alkyl groups and resonance delocalization of the positive charge across the allylic system. ncert.nic.in This high stability makes tertiary allylic alcohols particularly reactive under SN1 conditions. libretexts.org
In some cases, particularly with homoallylic tertiary alcohols, the formation of nonclassical carbocation intermediates, such as cyclopropyl (B3062369) carbinyl cations, can lead to stereoretentive nucleophilic substitution. nih.gov This highlights the complex nature of carbocationic rearrangements and their potential to control stereochemical outcomes in SN1-type processes. nih.gov
Table 4: Factors Influencing SN1 Reactions of Tertiary Allylic Alcohols
| Factor | Influence on Reaction | Rationale |
| Substrate Structure | Favors SN1 | Tertiary allylic structure leads to a highly stabilized carbocation intermediate. ncert.nic.in |
| Leaving Group | Protonation of -OH to -OH₂⁺ is crucial. | The hydroxyl group is a poor leaving group; protonation converts it into a good leaving group (water). libretexts.org |
| Nucleophile | Generally weak, non-basic nucleophiles are used. | Strong, basic nucleophiles can promote competing elimination reactions (E1). libretexts.org |
| Solvent | Polar protic solvents are preferred. | These solvents can solvate both the carbocation intermediate and the leaving group, stabilizing the transition state. libretexts.org |
The Mitsunobu reaction is a powerful method for the stereospecific inversion of secondary alcohols. wikipedia.orgorganic-chemistry.org However, its application to sterically hindered alcohols, especially tertiary alcohols, is notoriously difficult. kiku.dk The standard Mitsunobu conditions, involving triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD), often fail or give low yields with hindered substrates. kiku.dk
The mechanism of the Mitsunobu reaction involves the initial formation of a betaine (B1666868) from the reaction of PPh₃ and DEAD. wikipedia.org This betaine then deprotonates the acidic nucleophile (e.g., a carboxylic acid). The alcohol then attacks the activated phosphonium (B103445) species, leading to the formation of an alkoxyphosphonium salt. The final step is an SN2 displacement of the triphenylphosphine oxide by the conjugate base of the nucleophile, resulting in inversion of configuration at the alcohol carbon. wikipedia.orgjk-sci.com
For sterically hindered alcohols, the SN2 displacement step is severely retarded. kiku.dk To overcome this, several modifications to the standard protocol have been developed. Using more acidic nucleophiles, such as 4-nitrobenzoic acid, can improve yields for hindered secondary alcohols. kiku.dk For tertiary alcohols, alternative reagents have been explored. For example, the use of phenoxydiphenylphosphine (B80858) instead of triphenylphosphine in conjunction with 2-nitrobenzoic acid has been reported to effect the condensation of tertiary alcohols with inversion of configuration. tcichemicals.com Another approach involves the use of cyanomethylenetributylphosphorane, which can function as both the phosphine (B1218219) and the azodicarboxylate component. tcichemicals.com
Table 5: Challenges and Modifications of the Mitsunobu Reaction for Hindered Alcohols
| Challenge | Reason | Modified Approach |
| Low Reactivity | Steric hindrance impeding the SN2 nucleophilic attack. kiku.dk | Use of more reactive reagents or harsher conditions (e.g., higher temperatures). jk-sci.com |
| Side Reactions | Elimination can compete with substitution. | Careful choice of nucleophile and reaction conditions. |
| Tertiary Alcohols | Generally unreactive under standard conditions. | Use of modified phosphines (e.g., phenoxydiphenylphosphine) and more acidic nucleophiles (e.g., 2-nitrobenzoic acid). tcichemicals.com |
| Work-up Issues | Removal of byproducts like triphenylphosphine oxide can be difficult. | Use of polymer-supported reagents or modified reagents that facilitate easier purification. organic-chemistry.org |
Cyclization and Intramolecular Processes
The presence of both a nucleophilic hydroxyl group and an electrophilic (or potentially electrophilic) double bond within the same molecule allows for this compound and related systems to participate in a variety of cyclization reactions. These intramolecular processes can be triggered under different conditions, leading to the formation of cyclic ethers.
For instance, tertiary allylic alcohols can undergo intramolecular Friedel-Crafts-type reactions. An intermolecular version of this has been demonstrated where tertiary allylic alcohols react with indoles in the presence of diphenyl phosphate (B84403) to yield annulated products. sc.edu This suggests that with a suitable tether, an intramolecular variant could be feasible.
The kinetic resolution of tertiary allylic alcohols can be achieved through enantioselective intramolecular substitution, leading to the formation of enantioenriched cyclic ethers like tetrahydrofurans and tetrahydropyrans. acs.org This process is often catalyzed by chiral phosphoric acids and proceeds through a tertiary allylic carbocationic intermediate. acs.org
Furthermore, palladium-catalyzed intramolecular hydrofunctionalization reactions of alkenes with oxygen nucleophiles are a well-established method for synthesizing heterocycles. researchgate.net In the context of a molecule like this compound, an intramolecular cyclization could potentially be induced by a palladium catalyst, leading to the formation of a substituted oxetane (B1205548) or tetrahydrofuran, depending on the regioselectivity of the cyclization. Tandem cyclization reactions involving buta-2,3-dien-1-ol (an allenylic alcohol) with aryl iodides and imines, catalyzed by palladium, have been shown to produce oxazolidine (B1195125) derivatives, showcasing the versatility of palladium in facilitating intramolecular cyclizations. rsc.org
Palladium-Catalyzed Cyclization of Alkenols to Oxaheterocycles
Palladium-catalyzed intramolecular cyclization of alkenols is a powerful method for the synthesis of oxaheterocycles, which are prevalent structural motifs in many natural products. nih.govgithub.io In the case of sterically hindered tertiary allylic alcohols like this compound, the reaction is governed by a delicate interplay of electronic and steric factors. The general mechanism involves the activation of the alkene by a palladium(II) catalyst, followed by an intramolecular nucleophilic attack by the hydroxyl group.
The regioselectivity of this cyclization is a critical aspect. For terminal alkenols, the attack of the hydroxyl group can occur at either the internal or terminal carbon of the double bond, leading to the formation of different-sized rings. In palladium-catalyzed systems, the outcome is often influenced by the specific ligands employed and the reaction conditions. For instance, in Wacker-type cyclizations, the nucleophilic attack is typically anti to the palladium, and the subsequent β-hydride elimination dictates the final product. github.io
While direct studies on this compound are not extensively documented, research on analogous hindered systems provides valuable insights. The steric bulk of the tert-butyl group is expected to heavily influence the approach of the palladium catalyst and the subsequent cyclization pathway. It is plausible that the formation of a six-membered oxaheterocycle would be favored due to the Thorpe-Ingold effect, which can accelerate intramolecular reactions.
A generalized scheme for the palladium-catalyzed cyclization of an alkenol is presented below:
Scheme 1: Generalized Palladium-Catalyzed Cyclization of an Alkenol
The Pd(0) species is then reoxidized to Pd(II) to complete the catalytic cycle, often with the aid of a co-oxidant like benzoquinone or molecular oxygen. github.io
Kinetic Resolution Strategies via Enantioselective Intramolecular Cyclization
Kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. For sterically hindered tertiary allylic alcohols, enantioselective intramolecular cyclization offers an elegant route to obtain enantioenriched products. rsc.orgsemanticscholar.org
Several catalytic systems have been developed for the kinetic resolution of tertiary allylic alcohols. Chiral phosphoric acids, for example, have been shown to be effective catalysts for the enantioselective intramolecular etherification of these substrates, leading to the formation of chiral tetrahydrofurans and other cyclic ethers. rsc.org The mechanism is believed to involve the formation of a tertiary allylic carbocation intermediate, where the chiral counterion controls the stereochemical outcome of the cyclization.
Iridium-catalyzed asymmetric hydrogenation represents another robust method for the kinetic resolution of a broad range of trisubstituted secondary and tertiary allylic alcohols. rsc.orgrsc.org This method has demonstrated high selectivity factors, affording the unreacted starting materials with excellent enantiopurity. rsc.orgrsc.org The selectivity is thought to arise from a hydrogen bond between the alcohol and the iridium center, which directs the hydrogenation to one of the enantiomers more rapidly. rsc.org
While specific data for this compound is not available, the table below summarizes the kinetic resolution of other bulky allylic alcohols, illustrating the high selectivities that can be achieved.
| Entry | Substrate | Catalyst System | Selectivity (s) | Reference |
| 1 | 1-Phenyl-2-propen-1-ol | Iridium-N,P Complex | 41 | rsc.org |
| 2 | 1-(4-Methoxyphenyl)-2-propen-1-ol | Iridium-N,P Complex | 211 | rsc.org |
| 3 | 1-Cyclohexyl-2-propen-1-ol | Chiral Phosphoric Acid/Silver(I) Carbonate | >200 | nih.gov |
| 4 | 1-(Thiophen-2-yl)-2-propen-1-ol | Iridium-N,P Complex | 98 | semanticscholar.org |
Stereochemical Control and Regioselectivity in Highly Hindered Allylic Systems
The control of stereochemistry and regioselectivity in reactions involving highly hindered allylic systems like this compound is a formidable challenge in organic synthesis. The steric bulk of substituents not only dictates the accessibility of the reactive sites but can also influence the conformational preferences of the molecule and its intermediates.
In palladium-catalyzed allylic alkylations, the regioselectivity is often governed by the nature of the nucleophile and the ligands on the palladium catalyst. researchgate.net For sterically demanding substrates, the nucleophilic attack generally occurs at the less hindered terminus of the π-allyl palladium intermediate. researchgate.net However, certain ligand systems can reverse this selectivity, favoring the formation of the more substituted product.
The stereochemical outcome of these reactions is also highly dependent on the reaction mechanism. For instance, reactions proceeding through an SN2' pathway will result in an inversion of configuration, while those involving a carbocation intermediate may lead to racemization or a mixture of stereoisomers. nih.govyoutube.com In the case of highly hindered tertiary alcohols, the formation of a stable carbocation is often a competing pathway. youtube.com
The development of new catalytic systems that can effectively operate on sterically congested substrates is an active area of research. The use of specifically designed ligands that can create a well-defined chiral pocket around the metal center is crucial for achieving high levels of stereocontrol. researchgate.net Furthermore, understanding the subtle interplay between steric and electronic effects is paramount for predicting and controlling the outcome of these challenging transformations.
Theoretical and Computational Chemistry Approaches
Density Functional Theory (DFT) Applications for Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that is well-suited for studying organic reaction mechanisms. umn.edu By calculating the electron density of a system, DFT can determine the energies of molecules and the transition states that connect them, providing deep insights into reaction pathways, selectivity, and the influence of catalysts. umn.eduresearchgate.net
A primary application of DFT is the detailed mapping of a reaction's potential energy surface. This involves locating the geometries of reactants, products, and, crucially, the transition states (TS) that lie at the energy maxima along the reaction coordinate. The energy difference between the reactants and a transition state defines the activation energy or energy barrier, a key determinant of the reaction rate.
For a molecule like 2-(tert-Butyl)-3-methyl-2-buten-1-ol, DFT could be used to investigate various reactions, such as oxidation, isomerization, or addition reactions. The process would involve:
Geometry Optimization: Finding the lowest energy structures for all relevant species.
Transition State Searching: Locating the specific saddle point on the potential energy surface that corresponds to the transition state for a particular reaction step. This is confirmed by frequency analysis, where a stable structure has no imaginary frequencies, and a true transition state has exactly one. nih.gov
Energy Calculation: Determining the electronic and Gibbs free energies to predict the reaction barriers. researchgate.netyoutube.com
Studies on other allylic systems demonstrate that DFT can successfully predict energy barriers for processes like hydrogen abstraction or catalytic oxidation, elucidating the most favorable mechanistic pathways. nih.govacs.org
Many reactions involving unsymmetrical allylic alcohols can yield multiple products. Regioselectivity refers to the preference for reaction at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another. DFT is an invaluable tool for predicting these outcomes. rsc.orgmdpi.com
For this compound, a key question in a reaction like catalytic allylic alkylation would be whether a nucleophile adds to the carbon bearing the hydroxyl group or the other end of the double bond. By calculating the energy barriers for the transition states leading to each regioisomer, DFT can predict the dominant product. rsc.org Computational studies on cobalt-catalyzed allylic alkylations, for instance, have shown that the observed high regioselectivity for the branched product can be explained by analyzing the relative energies of the competing transition states. nih.gov
Similarly, DFT can rationalize and predict stereoselectivity. By modeling the transition states for the formation of different stereoisomers, the origins of selectivity can be traced to specific steric or electronic interactions between the substrate, reagents, and catalyst. researchgate.net For example, in copper-catalyzed reactions, distortion/interaction analysis of DFT-calculated transition states can reveal that steric hindrance or specific coordination interactions are the key factors controlling which diastereomer is formed. acs.org
Catalysts accelerate reactions by providing an alternative pathway with a lower activation energy. DFT modeling is crucial for understanding how a catalyst interacts with a substrate at the molecular level. umn.edunih.gov For an alcohol oxidation reaction, DFT can model the coordination of the alcohol's hydroxyl group to a metal center, such as copper or nickel. rsc.orgresearchgate.netdocumentsdelivered.com
These models can reveal:
The geometry of the catalyst-substrate complex.
The nature of non-covalent interactions (e.g., hydrogen bonding, π-stacking) that stabilize the transition state. nih.gov
How the electronic properties of the catalyst and ligands influence reactivity and selectivity. nih.govnih.gov
For example, DFT calculations on cobalt-catalyzed allylic substitutions support a Co(I)/Co(III) catalytic cycle and show how non-covalent interactions in the transition state are responsible for the observed regioselectivity. nih.govresearchgate.net In other alcohol oxidation systems, DFT has shown that the catalyst facilitates proton transfer steps, which are often rate-determining. researchgate.net
Advanced Kinetic Modeling and Simulation Studies
Beyond static DFT calculations of reaction barriers, a comprehensive understanding of reactivity, particularly under conditions like combustion, requires advanced kinetic modeling and simulation.
While direct kinetic studies on this compound are not prominent, extensive research on its structural isomer, 3-methyl-2-buten-1-ol (B147165) (prenol) , provides significant insight into the high-temperature pyrolysis and oxidation behavior of such C5 unsaturated alcohols. osti.govuniversityofgalway.ieresearchgate.netosti.gov
Experimental and modeling studies on prenol have been conducted over a wide range of temperatures (600–1400 K) and pressures using facilities like jet-stirred reactors, high-pressure shock tubes, and rapid compression machines. universityofgalway.ieresearchgate.netmdpi.com These studies reveal that the combustion of unsaturated alcohols is governed by complex radical chemistry. osti.gov
Reaction pathway analysis from kinetic models of prenol oxidation shows that H-atom abstraction from the allylic position is a dominant initial step at both low and intermediate temperatures. osti.govresearchgate.net The resulting resonantly stabilized radical undergoes further reactions, including the addition of molecular oxygen, leading to a variety of smaller products. Key products identified in prenol pyrolysis and oxidation experiments include isoprene (B109036), 3-methyl-2-butenal, acetone, and smaller aldehydes and alkenes. researchgate.net
Table 1: Summary of Experimental and Kinetic Modeling Findings for Prenol Oxidation. Data sourced from studies on the structurally similar compound, 3-methyl-2-buten-1-ol (prenol), to infer potential behavior. osti.govuniversityofgalway.ieresearchgate.net
For flexible molecules with multiple rotatable bonds, like this compound, accurately calculating reaction rates requires more sophisticated methods than conventional transition state theory. Multi-Structural Torsional Variational Transition State Theory (MS-VTST) is an advanced computational method designed for this purpose. capes.gov.brrsc.orgumn.edursc.org
MS-VTST improves upon simpler models by:
Accounting for Torsional Anharmonicity: It treats the low-frequency torsional motions (rotations around single bonds) as anharmonic rotors rather than simple harmonic oscillators, which is more physically realistic. rsc.orgacs.org
Variational Effects: It variationally minimizes the reaction rate by optimizing the position of the dividing surface between reactants and products along the reaction coordinate. umn.edu
This theory is particularly important for reactions of complex molecules, such as the hydrogen shift isomerizations of alkyl radicals, where neglecting the effects of multiple structures and torsional anharmonicity can lead to significant errors in calculated rate constants. capes.gov.brrsc.org The application of MS-VTST or related multi-path (MP-VTST) methods would be essential for accurately predicting the gas-phase unimolecular and bimolecular reaction kinetics of this compound. rsc.orgaip.orgacs.org
Table of Mentioned Compounds
Quantum Mechanical Analysis of Electronic Structure and Reactivity Descriptors
No specific quantum mechanical analyses of the electronic structure and reactivity descriptors for This compound are available in the current body of scientific literature.
Quantum mechanical methods are frequently used to investigate the electronic properties of molecules to predict their reactivity. nih.gov Such studies on other allylic alcohols have focused on calculating descriptors like:
Ionization Potential (IP)
Electron Affinity (EA)
Chemical Potential (μ)
Molecular Hardness (η) and Softness (S)
Electrophilicity Index (ω)
These descriptors provide insight into the molecule's susceptibility to attack by atmospheric oxidants. For example, theoretical studies on other unsaturated alcohols have explored how the molecular structure influences these parameters and, consequently, the reaction rates with species like the OH radical. conicet.gov.ar However, the specific values for these descriptors for this compound have not been calculated and reported. Without such a study, a detailed, quantitative discussion of its electronic structure and reactivity based on quantum mechanical principles is not possible.
Advanced Spectroscopic and Analytical Research Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental research findings from high-resolution NMR spectroscopy for 2-(tert-butyl)-3-methyl-2-buten-1-ol are not extensively available in peer-reviewed literature. However, the theoretical application of these methods provides a framework for its structural and configurational assignment.
Multinuclear NMR for Comprehensive Structural and Configurational Assignment
A complete structural analysis of this compound would necessitate the use of multinuclear NMR experiments, including ¹H and ¹³C NMR.
Predicted ¹H NMR Spectral Data:
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| -CH₃ (on C3) | ~1.7-1.9 | Singlet |
| -C(t-Bu) | ~1.1-1.3 | Singlet |
| -CH₂OH | ~4.0-4.2 | Singlet |
| -OH | Variable | Singlet |
Predicted ¹³C NMR Spectral Data:
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 (-CH₂OH) | ~60-70 |
| C2 | ~135-145 |
| C3 | ~125-135 |
| C4 (-C(CH₃)₃) | ~30-40 |
| C5 (-C(CH₃)₃) | ~28-32 |
| C6 (-CH₃ on C3) | ~20-25 |
These predicted values are based on the analysis of structurally similar compounds and established NMR principles. The presence of a quaternary carbon (C2) and a tert-butyl group would lead to characteristic singlet signals in the ¹H NMR spectrum due to the absence of adjacent protons for coupling. The chemical shifts of the vinylic carbons (C2 and C3) would be indicative of the trisubstituted double bond.
Nuclear Overhauser Effect Spectroscopy (NOESY) for Stereochemical Elucidation of Olefin Configurations
Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique that provides information about the spatial proximity of protons within a molecule. For this compound, a NOESY experiment would be crucial for unambiguously determining the stereochemistry of the trisubstituted olefin.
A key application would be to establish the relative orientation of the tert-butyl group and the hydroxymethyl group across the double bond. A NOESY correlation between the protons of the tert-butyl group and the protons of the hydroxymethyl group would indicate a Z-configuration, while the absence of this correlation would suggest an E-configuration. Due to the lack of published experimental data, a definitive assignment cannot be made.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Mechanistic Insights
HRMS would provide an exact mass measurement, confirming the elemental composition. Fragmentation patterns observed in the mass spectrum would offer insights into the molecule's structure. Expected fragmentation could include the loss of a water molecule from the alcohol, cleavage of the tert-butyl group, and other characteristic fragmentations of allylic alcohols.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis
Specific experimental IR and Raman spectra for this compound have not been reported in detail. However, based on its functional groups, the following characteristic vibrational modes would be expected:
Expected Vibrational Frequencies:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (alcohol) | Stretching | ~3200-3600 (broad) |
| C-H (alkane) | Stretching | ~2850-3000 |
| C=C (alkene) | Stretching | ~1640-1680 |
| C-O (alcohol) | Stretching | ~1000-1260 |
The broad O-H stretching band in the IR spectrum is a hallmark of alcohols and is due to hydrogen bonding. The C=C stretching frequency would confirm the presence of the double bond. Raman spectroscopy would be particularly useful for observing the C=C stretch, which is often a strong signal in Raman spectra for symmetrically substituted alkenes.
Chromatographic Techniques for Separation and Purity Assessment in Research Studies
Chromatographic methods are indispensable for the separation and purity assessment of this compound in research settings.
High-performance liquid chromatography (HPLC) has been shown to be an effective technique for the analysis of this compound. A reverse-phase (RP) HPLC method using a Newcrom R1 column has been developed. hmdb.ca The mobile phase for this separation consists of acetonitrile (B52724) (MeCN), water, and phosphoric acid. hmdb.ca For applications compatible with mass spectrometry (MS), formic acid can be used as a substitute for phosphoric acid. hmdb.ca This method is scalable and can be adapted for preparative separation to isolate impurities, and it is also suitable for pharmacokinetic studies. hmdb.ca
The following table summarizes a typical HPLC method for the analysis of this compound:
| Parameter | Condition |
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid |
| Detection | UV/Vis or Mass Spectrometry |
Applications of 2 Tert Butyl 3 Methyl 2 Buten 1 Ol and Its Derivatives in Synthetic Organic Chemistry
As Crucial Building Blocks for Complex Molecular Architectures
The strategic placement of functional groups and steric bulk in 2-(tert-Butyl)-3-methyl-2-buten-1-ol makes it a valuable starting material for the synthesis of intricate molecular frameworks.
Allylic alcohols are well-established precursors for the assembly of polysubstituted carbon chains. The hydroxyl group can be converted into a good leaving group for substitution reactions, while the double bond serves as a handle for a wide array of transformations. Metal-mediated reductive cross-coupling reactions of allylic alcohol derivatives, for example, provide a powerful method to create stereodefined polysubstituted olefins and establish tertiary and quaternary carbon centers. nih.gov Nickel-catalyzed cross-coupling of allylic alcohols with Grignard reagents is another method for carbon chain extension. organic-chemistry.org
While this compound is itself an achiral molecule, it can be utilized in reactions that introduce chirality. For instance, asymmetric allylic oxidation can produce chiral allylic esters. nih.gov Furthermore, the double bond of the molecule could undergo asymmetric dihydroxylation or epoxidation to generate new stereocenters. The field of stereochemistry recognizes that chirality can exist not only at a point (stereocenter) but also along an axis. libretexts.org In some cases, the dehydration of specific allylic alcohols can be used to synthesize axially chiral allenes. youtube.com
A key feature of this compound is the presence of the tert-butyl group, which is frequently employed in organic synthesis to create significant steric hindrance. This steric bulk can be used to control reaction selectivity, shield a reactive center from unwanted interactions, or construct molecules with specific, rigid conformations.
The synthesis of molecular scaffolds with defined three-dimensional shapes is crucial for various fields, including medicinal chemistry and materials science. mdpi.com Incorporating building blocks like this compound allows for the rational design of spatially encumbered or crowded scaffolds. Such structures are instrumental in creating well-defined cavities for host-guest chemistry or for probing the steric limits of enzyme active sites. acs.org The synthesis of these scaffolds often relies on the strategic assembly of building blocks that provide architectural control over the final structure. mdpi.com
Precursors to Value-Added Organic Compounds
The functional groups within this compound allow for its conversion into a variety of other valuable organic compounds, including aldehydes, ketones, and functionalized derivatives.
As a primary alcohol, this compound can be oxidized to furnish the corresponding α,β-unsaturated aldehyde, 2-(tert-butyl)-3-methyl-2-butenal . This transformation is typically achieved using mild oxidizing agents to avoid over-oxidation.
Alternatively, allylic alcohols can undergo isomerization to form carbonyl compounds in an atom-economical manner. researcher.liferesearchgate.net This reaction is often catalyzed by transition metals, such as ruthenium, and can proceed through various mechanisms. nih.govdiva-portal.org However, studies have shown that steric hindrance can significantly impact the ease of this isomerization, with more hindered alcohols sometimes proving stable under conditions that readily isomerize less substituted analogues. nih.govmdpi.com Oxidative cleavage of the carbon-carbon double bond, for example through ozonolysis, provides another pathway to carbonyl compounds, yielding a ketone and an aldehyde fragment from the original molecule.
| Transformation | Product | Typical Reagents | Reaction Type |
|---|---|---|---|
| Oxidation | 2-(tert-Butyl)-3-methyl-2-butenal | PCC, DMP, Swern Oxidation | Oxidation of 1° Alcohol |
| Isomerization | 4,4-Dimethyl-3-hexanone | Ruthenium or Rhodium catalysts | 1,3-Hydride Shift |
| Cleavage | Acetone and 2-(tert-Butyl)-2-hydroxyacetaldehyde | Ozone (O₃) followed by a reductive workup (e.g., DMS) | Oxidative Cleavage |
The hydroxyl group of this compound is a key site for derivatization to produce compounds with tailored properties.
Phosphorodiamidates: These derivatives can be synthesized from alcohols via reaction with a suitable phosphorylating agent, such as a phosphorochloridate or through a transesterification process. nih.govnih.gov This class of compounds is of significant interest in medicinal chemistry, particularly in the ProTide prodrug strategy, which enhances the cellular uptake and activation of therapeutic nucleosides. nih.gov Methods for the phosphorylation of sterically hindered alcohols have been developed to access these important structures. nih.gov
Ethers: The synthesis of ethers from a sterically hindered alcohol like this compound via classical methods like the Williamson ether synthesis can be challenging due to reduced nucleophilicity. However, formation is possible under specific conditions, for example, by using a strong base to form the alkoxide followed by reaction with a highly reactive alkylating agent.
Silane Derivatives: The alcohol can be readily converted to a silyl (B83357) ether. This reaction is commonly used to protect the hydroxyl group during subsequent synthetic steps. The choice of silylating agent (e.g., TMSCl, TBDMSCl, TIPSCl) and reaction conditions would be influenced by the steric bulk around the alcohol.
| Derivative Type | General Structure | Synthetic Approach |
|---|---|---|
| Phosphorodiamidate | R-O-P(O)(NHR')(ArO) | Reaction of the alcohol with an aminoaryl phosphorochloridate or via transesterification. nih.gov |
| Ether | R-O-R' | Reaction of the corresponding alkoxide with an alkyl halide (Williamson Synthesis). |
| Silyl Ether | R-O-SiR'₃ | Reaction of the alcohol with a silyl halide (e.g., TBDMSCl) in the presence of a base (e.g., imidazole). |
Role in the Synthesis of Natural Product Analogues and Designed Organic Molecules
While the precise structural motif of this compound is not common in naturally occurring molecules, its utility shines in the synthesis of analogues of natural products. The synthesis of natural product analogues is a cornerstone of medicinal chemistry, aimed at improving biological activity, enhancing stability, or elucidating structure-activity relationships (SAR). researchgate.netrsc.org
Strategies such as diverted total synthesis (DTS) and function-oriented synthesis (FOS) rely on building blocks that can introduce novel structural features onto a natural product scaffold. rsc.orgnih.gov The incorporation of a bulky, non-natural element like the tert-butyl group from this compound can profoundly alter a molecule's shape and its interaction with biological targets. This allows chemists to design and create molecules that may exhibit new or improved pharmacological profiles compared to the original natural product, bridging the gap between total synthesis and drug discovery. nih.govacs.org
Emerging Trends and Future Research Perspectives
Development of Sustainable and Green Synthetic Routes
The principles of green chemistry are becoming integral to the synthesis of complex chemical structures. vapourtec.com For hindered allylic alcohols, this involves moving away from stoichiometric reagents and harsh conditions towards more catalytic and environmentally benign processes.
A key strategy is the "borrowing hydrogen" concept, which allows for the amidation of allylic alcohols using iron catalysts, producing water as the sole byproduct. chemistryviews.org This method avoids the need for pre-activation of the alcohol, which is often a requirement in traditional methods like the Tsuji-Trost allylic substitution. chemistryviews.org Another sustainable approach involves the direct coupling of alkynes and methanol (B129727) catalyzed by nickel to produce allylic alcohols, showcasing high atom economy. nih.gov Research is also exploring the use of palladium on carbon (Pd/C) as a dual-function catalyst for both dehydration and hydrogenation in a single, simplified process, further enhancing the green credentials of the synthesis. mdpi.com The use of supercritical CO2 as a non-toxic, inert, and recoverable solvent presents another green alternative, as demonstrated in the synthesis of related butenols. nih.gov
Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Allylic Alcohols
| Feature | Traditional Methods (e.g., Mitsunobu, Grignard) | Emerging Green Routes |
| Reagents | Often require stoichiometric, hazardous reagents | Catalytic amounts of transition metals (Fe, Ni, Pd) |
| Byproducts | Stoichiometric waste products | Water, or minimal waste (high atom economy) |
| Solvents | Often chlorinated or other volatile organic compounds | Benign solvents like water, or supercritical CO2 |
| Process | Multi-step with intermediate activation/purification | One-pot or cascade reactions, simplified processes |
| Energy | Can require high temperatures and pressures | Milder reaction conditions |
Integration with Flow Chemistry and Automated Synthesis Paradigms
Flow chemistry, or continuous-flow synthesis, is emerging as a powerful technology for producing fine chemicals and active pharmaceutical ingredients (APIs). Its advantages, including superior control over reaction parameters, enhanced safety, and ease of scalability, are particularly relevant for managing the reactivity of sensitive intermediates common in the synthesis of hindered alcohols. vapourtec.comresearchgate.net
For instance, acid-catalyzed dehydration of allylic alcohols in batch processes can lead to numerous byproducts, making purification difficult and significantly lowering yields. unimi.it In contrast, microfluidic flow reactors can minimize these side reactions, leading to cleaner transformations. unimi.it Continuous-flow systems have been successfully used for the selective hydrogenation of related compounds like 2-methyl-3-butyn-2-ol (B105114) to 2-methyl-3-buten-2-ol, a key intermediate in vitamin synthesis. mdpi.comresearchgate.net The ability to telescope multiple reaction steps without isolating intermediates is a significant advantage of flow systems, streamlining complex synthetic sequences. mdpi.com The coupling of automation with flow chemistry further enables high-throughput experimentation and optimization, accelerating the discovery of ideal conditions for challenging transformations involving substrates like 2-(tert-Butyl)-3-methyl-2-buten-1-ol. vapourtec.com
Exploration of Biocatalytic and Chemoenzymatic Transformations
The integration of enzymatic transformations with chemical synthesis, known as chemoenzymatic synthesis, offers unparalleled selectivity. beilstein-journals.org Enzymes operate under mild conditions and can perform regio- and stereoselective functionalizations that are difficult to achieve with conventional chemical catalysts. vapourtec.combeilstein-journals.org
While specific biocatalytic routes to this compound are not yet established, the broader field provides a clear roadmap. Flow biocatalysis is a key enabling technology that combines the advantages of continuous processing with the selectivity of enzymes. researchgate.net Researchers are increasingly using chemoenzymatic approaches for the total synthesis of complex natural products, where enzymes are used for late-stage functionalization of core scaffolds or the construction of complex cyclic systems. beilstein-journals.org For a hindered substrate like this compound, enzymes could potentially be engineered to perform selective oxidations, reductions, or stereoselective glycosylations, opening new avenues for creating novel derivatives.
Advanced Computational Design of Catalysts and Reaction Systems
Computational chemistry is transitioning from a tool for rationalizing reaction mechanisms to a predictive powerhouse for designing new catalysts and reaction systems from the ground up. acs.orgyoutube.com For complex reactions involving sterically hindered allylic alcohols, computational modeling is indispensable for understanding the nuanced interplay of steric and electronic effects that govern reactivity and selectivity. researchgate.net
Density functional theory (DFT) calculations, for example, have been used to elucidate the mechanism of palladium-catalyzed reactions of allylic alcohols, identifying the turnover-limiting step and guiding the development of improved protocols. acs.org The computational design of heterogeneous catalysts is a major area of focus, aiming to overcome the limitations of expensive and time-consuming experimental screening. rsc.org By developing predictive models based on relevant descriptors, researchers can accelerate the discovery of optimal catalysts for specific transformations, such as the selective borylation or silylation of challenging substrates like this compound. rsc.orgrsc.orgacs.org
Unlocking Novel Reactivity Modes for Highly Hindered Allylic Alcohol Substrates
The steric bulk of this compound makes its functionalization a significant synthetic challenge. A key research frontier is the development of novel catalytic methods that can overcome this steric hindrance and unlock new modes of reactivity.
Palladium catalysis has been instrumental in this area, enabling the direct use of allylic alcohols in substitution reactions without prior activation. acs.org This has led to efficient methods for allylic borylation and silylation, converting tertiary allylic alcohols into versatile allylic boronate and allylsilane building blocks. rsc.orgacs.org Another innovative strategy involves the generation of radical intermediates from activated tertiary alcohols, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. nih.gov For example, a newly developed activating group allows for the conversion of tertiary alcohols to nitriles under photoredox catalysis. nih.gov Furthermore, methods for the stereoselective synthesis of fully substituted allylic alcohols from propargylic alcohols using copper-catalyzed carbometallation with Grignard reagents are expanding the toolkit for accessing these complex structures. nih.gov
Table 2: Novel Reactions for Functionalizing Hindered Allylic Alcohols
| Reaction Type | Catalyst/Reagent System | Product Type | Reference |
| Allylic Silylation | Pd(BF₄)₂(MeCN)₄ / Hexamethyldisilane | Allylsilanes | acs.org |
| Allylic Borylation | Pd(BF₄)₂(MeCN)₄ / Bis(pinacolato)diboron | Allylboronates | rsc.orgacs.org |
| Amidation | Iron Pincer Complex / NaBHEt₃ | Allylic Amides | chemistryviews.org |
| Heck Coupling | N-heterocyclic carbene-Pd(II) complex | α,β-Unsaturated Aldehydes/Ketones | nih.gov |
| Conversion to Nitriles | Ir/Cu Dual Catalysts / TMSCN | Nitriles | nih.gov |
| Carbometallation | CuCl / Grignard Reagents | Polysubstituted Allylic Alcohols | nih.gov |
Q & A
Q. What spectroscopic methods are recommended for characterizing 2-(tert-Butyl)-3-methyl-2-buten-1-ol, and how do key spectral features aid identification?
Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H NMR: The tert-butyl group (C(CH3)3) produces a singlet at δ ~1.2–1.4 ppm due to nine equivalent methyl protons. The vinylic protons (C=CH) appear as a multiplet in the δ 4.8–5.5 ppm range, while the hydroxyl (-OH) proton may show a broad peak at δ 1.5–2.5 ppm, depending on solvent exchange effects.
- 13C NMR: The tertiary carbons (C(CH3)3) resonate at δ ~25–30 ppm, while the olefinic carbons (C=C) appear at δ ~110–130 ppm.
- Infrared (IR) Spectroscopy: The hydroxyl (-OH) stretch appears as a broad peak at ~3200–3600 cm⁻¹, and the C=C stretch is observed at ~1640–1680 cm⁻¹.
- Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 142 for C9H16O) and fragmentation patterns (e.g., loss of tert-butyl group or water) confirm the structure.
Reference: Physical properties and structural analogs in (e.g., density, molecular formula) support spectral interpretation .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use a respirator if ventilation is insufficient .
- Ventilation: Conduct experiments in a fume hood to avoid inhalation of vapors, as unsaturated alcohols can irritate mucous membranes .
- Storage: Store in a sealed container at 2–8°C, away from oxidizers (e.g., peroxides) to prevent decomposition .
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste under local regulations .
Q. How can the purity of this compound be assessed, and what contaminants are commonly observed?
Answer:
- Chromatography: Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a polar column (e.g., C18) to separate impurities. Common contaminants include:
- Isomeric byproducts (e.g., 3-methyl-2-buten-1-ol, CAS 556-82-1) .
- Oxidation products (e.g., ketones or peroxides) formed under prolonged light exposure .
- Karl Fischer Titration: Quantify water content (<0.1% w/w) to ensure stability .
Advanced Research Questions
Q. What synthetic strategies optimize yield for this compound, and how can side reactions be minimized?
Answer:
- Grignard Reaction: React tert-butylmagnesium bromide with 3-methyl-2-butenal to form the alcohol. Key parameters:
- Temperature: Maintain –20°C to prevent aldol condensation .
- Solvent: Use anhydrous tetrahydrofuran (THF) to avoid protonolysis of the Grignard reagent .
- Acid-Catalyzed Hydration: Treat 2-(tert-butyl)-3-methyl-2-butene with dilute sulfuric acid. Monitor pH (<2) to prevent carbocation rearrangements .
- Purification: Distill under reduced pressure (e.g., bp ~140°C) to isolate the product from higher-boiling impurities .
Q. How can computational chemistry predict the reactivity of this compound in catalytic systems?
Answer:
Q. What experimental approaches resolve discrepancies in reported physical properties (e.g., boiling point, density)?
Answer:
- Boiling Point Validation: Use a calibrated ebulliometer under controlled pressure (e.g., 760 mmHg) to measure bp. Literature values for analogs (e.g., 3-methyl-2-buten-1-ol, bp 140°C ) provide reference ranges.
- Density Measurement: Employ a pycnometer at 25°C. Compare results with structurally similar compounds (e.g., 2-methyl-3-buten-2-ol, d = 0.824 g/mL ).
- Collaborative Studies: Cross-validate data across multiple labs using standardized protocols (e.g., ASTM methods) .
Q. How does the steric bulk of the tert-butyl group influence the compound’s stability under acidic or oxidative conditions?
Answer:
- Acidic Conditions: The tert-butyl group stabilizes carbocation intermediates during dehydration, favoring alkene formation over fragmentation. However, strong acids (e.g., H2SO4) may induce sulfonation at the allylic position .
- Oxidative Stability: The allylic alcohol is prone to oxidation (e.g., with PCC or MnO2) to form α,β-unsaturated ketones. Steric hindrance slows but does not prevent oxidation .
Q. What environmental fate studies are relevant for this compound, and how can its atmospheric lifetime be modeled?
Answer:
- Volatility Estimation: Use the Henry’s Law constant (derived from vapor pressure and solubility) to predict partitioning into air vs. water .
- Atmospheric Degradation: Model reactions with hydroxyl radicals (•OH) using structure-activity relationships (SARs). The compound’s double bond increases reactivity, leading to shorter atmospheric lifetimes (~hours) .
- Biodegradation: Conduct OECD 301 tests to assess microbial breakdown in soil/water systems .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
